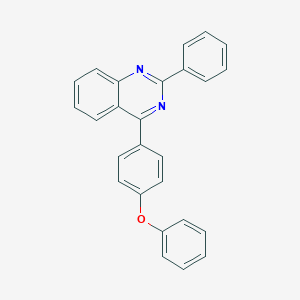

4-(4-Phenoxyphenyl)-2-phenylquinazoline

Übersicht

Beschreibung

The compound “4-(4-Phenoxyphenyl)-2-phenylquinazoline” is a complex organic molecule. It likely contains a quinazoline core, which is a type of nitrogen-containing heterocycle, substituted with phenyl and phenoxyphenyl groups .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as 4-phenoxybenzoic acid have been synthesized through Friedel-Crafts reactions . Another related compound, 4-phenoxyphenyl isocyanate, has been used as a reagent in the preparation of piperazinylquinazoline ureas .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

4-(4-Phenoxyphenyl)-2-phenylquinazoline derivatives have been identified for their potential in anticancer therapy. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to this compound, demonstrated potent apoptosis-inducing capabilities and showed promising results in treating breast cancer and other mouse xenograft cancer models. Its ability to effectively penetrate the blood-brain barrier further enhances its therapeutic potential (Sirisoma et al., 2009).

Synthetic Approaches

Efficient synthesis methods for 2-phenylquinazolines, including derivatives of this compound, have been developed. These methods involve tandem reactions and sp(3) C-H functionalization, which are significant for synthesizing these compounds with good to excellent yields (Zhang et al., 2010). Another study focused on a novel reaction system for synthesizing quinazoline and perimidine derivatives, which could be applicable to the synthesis of this compound (Wang et al., 2014).

Inhibitory Effects on Cellular Proliferation

Certain derivatives of this compound have shown potent inhibitory effects on platelet-derived growth factor (PDGF) receptor phosphorylation, which can be crucial in treating cellular proliferative disorders and atherosclerosis (Matsuno et al., 2002).

BCRP Inhibition

Compounds structurally similar to this compound have been investigated for their inhibition of breast cancer resistance protein (BCRP). This research is critical for developing therapies against drug resistance in cancer treatment (Juvale & Wiese, 2012).

Antibacterial and DNA Gyrase Inhibition

Studies have synthesized and validated 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives as potent antibacterial and DNA gyrase inhibitors. This suggests a potential role for this compound derivatives in developing new antibacterial agents (Alagumuthu & Arumugam, 2017).

Antioxidant Properties

The antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been investigated, providing insights into the structure–antioxidant activity relationships. This research could be relevant for derivatives of this compound in understanding their potential antioxidant capabilities (Mravljak et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-(4-Phenoxyphenyl)-2-phenylquinazoline is adenosine kinase . Adenosine kinase is a key enzyme in the purine salvage pathway, which is vital for the survival of certain parasites .

Mode of Action

This compound interacts specifically and tightly with adenosine kinase . It enhances the activity of adenosine kinase, leading to hyperactivation of this enzyme . This hyperactivation is due to the abolishment of the intrinsic substrate-inhibition .

Biochemical Pathways

The compound affects the purine salvage pathway by interacting with adenosine kinase

Pharmacokinetics

Similar compounds have been found to have low aqueous solubility but are readily soluble in many organic solvents . They are also known to be volatile and, based on their chemical properties, it is unlikely that they would leach to groundwater .

Result of Action

The result of the action of this compound is the inhibition of the growth and reproduction of certain parasites . By hyperactivating adenosine kinase, the compound disrupts the normal functioning of the parasites, preventing them from reaching maturity and reproducing .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s low aqueous solubility and volatility suggest that it may be less effective in aquatic environments or in environments with high humidity . Additionally, the compound’s stability may be affected by exposure to sunlight and high temperatures .

Eigenschaften

IUPAC Name |

4-(4-phenoxyphenyl)-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O/c1-3-9-20(10-4-1)26-27-24-14-8-7-13-23(24)25(28-26)19-15-17-22(18-16-19)29-21-11-5-2-6-12-21/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZFKSHOPYMODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B391966.png)

![4-(2,4-ditert-pentylphenoxy)-N-{4-[5-oxo-4-(1-phenyl-1H-tetraazol-5-yl)-3-(1-piperidinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B391973.png)

![N-[1-(4-methylphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-yliden]-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B391978.png)

![1-Phenyl-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391981.png)

![1-[3'-(4-bromophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B391983.png)

![1-[{1-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1H-tetrazol-5-yl}(phenyl)methyl]piperidine](/img/structure/B391984.png)

![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile](/img/structure/B391986.png)

![1-(4-Tert-butylphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391987.png)